4-[N-methyl2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid
Description
The compound 4-[N-methyl-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid is a structurally complex sulfonamide derivative featuring dual benzenesulfonamide moieties and a butanoic acid tail. Its design integrates methyl substituents on both aromatic rings and N-methylation on the sulfonamide groups.
Properties
IUPAC Name |
4-[[2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-8-11-18(12-9-15)30(26,27)23(5)21-16(2)10-13-19(17(21)3)31(28,29)22(4)14-6-7-20(24)25/h8-13H,6-7,14H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOSNHQIFJTSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N(C)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113622 | |
| Record name | 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900137-37-3 | |
| Record name | 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900137-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[2,4-Dimethyl-3-[methyl[(4-methylphenyl)sulfonyl]amino]phenyl]sulfonyl]methylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the molecular attributes of the target compound with its closest analogs from the evidence:
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Effects: The target compound’s dual methyl groups on the benzene rings (vs. The thiazolyl-containing analog () introduces heterocyclic diversity, which is often linked to enhanced bioactivity (e.g., kinase inhibition).
Bioactivity Trends :
- Sulfonamide derivatives with 4-methylbenzenesulfonamide groups (e.g., ) frequently exhibit antimicrobial properties. However, the target compound’s activity remains speculative due to lack of direct data.
- Chiral analogs like may exhibit stereoselective interactions, a factor absent in the target compound’s symmetrical structure.
Synthetic Routes :
- Substitution reactions (e.g., azide displacement in ) and sulfonyl chloride couplings () are common methods for such compounds. The target compound likely requires sequential N-methylation and sulfonylation steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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